molecular formula C17H12FNO2 B13092563 N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide

N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide

Cat. No.: B13092563
M. Wt: 281.28 g/mol
InChI Key: ZPBCMBPLXDTHNK-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an acetyl group, and a phenylpropiolamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide typically involves the following steps:

    Formation of the Fluorophenylacetyl Intermediate: This step involves the acylation of 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as pyridine to form 4-fluoroacetanilide.

    Coupling with Phenylpropiolamide: The 4-fluoroacetanilide is then coupled with phenylpropiolamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl and propiolamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)acetamide: Similar in structure but lacks the propiolamide moiety.

    3-Phenylpropiolamide: Lacks the fluorophenylacetyl group.

    N-(2-(4-Bromophenyl)acetyl)-3-phenylpropiolamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is unique due to the presence of both the fluorophenyl and propiolamide groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development and other applications.

Properties

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)acetyl]-3-phenylprop-2-ynamide

InChI

InChI=1S/C17H12FNO2/c18-15-9-6-14(7-10-15)12-17(21)19-16(20)11-8-13-4-2-1-3-5-13/h1-7,9-10H,12H2,(H,19,20,21)

InChI Key

ZPBCMBPLXDTHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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